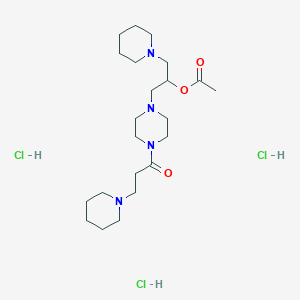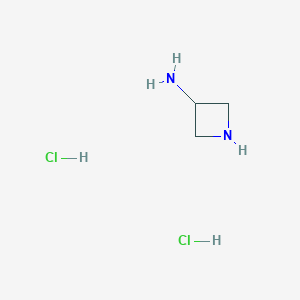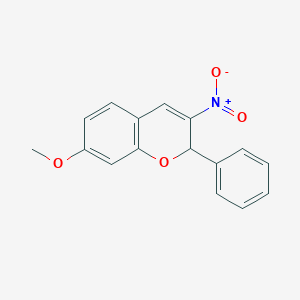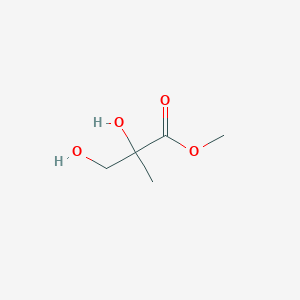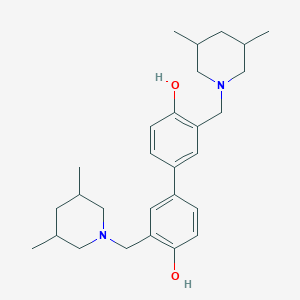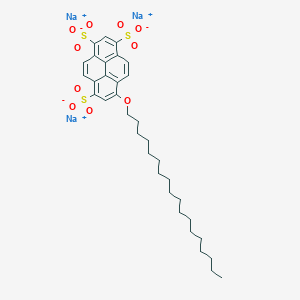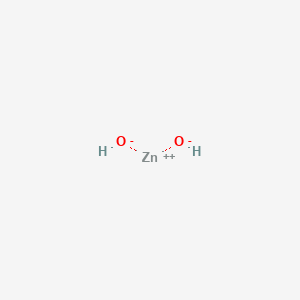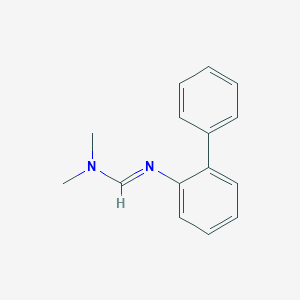
1-Hexyne, 5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyne, 5,5-dimethyl-, also known as 5,5-dimethyl-1-hexyne, is a chemical compound with the molecular formula C9H16. It is an alkyne with two methyl groups attached to the fifth carbon atom. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- is not well understood. However, it has been shown to react with various transition metal complexes to form stable organometallic compounds. These compounds have potential applications in catalysis and material science.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-Hexyne, 1-Hexyne, 5,5-dimethyl--. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in muscle contraction and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- in lab experiments is its unique chemical properties, which make it a useful reactant in organic synthesis and as a probe in biological studies. However, one limitation of using this compound is its potential toxicity, which can pose a risk to researchers working with it.
Orientations Futures
There are several future directions for research on 1-Hexyne, 1-Hexyne, 5,5-dimethyl--. One area of interest is the development of new organometallic compounds using this compound as a ligand. These compounds have potential applications in catalysis and material science. Another area of interest is the investigation of the mechanism of action of 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- on enzymes and proteins. This could lead to the development of new drugs and therapies for various diseases. Finally, further research is needed to determine the potential toxicity of this compound and to develop appropriate safety measures for researchers working with it.
Conclusion:
In conclusion, 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- is a unique chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and risks associated with this compound.
Méthodes De Synthèse
The synthesis of 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- can be achieved through various methods, including the reaction of 1-Hexyne, 5,5-dimethyl--1-hexene with hydrogen gas over a palladium catalyst, the reaction of 1-Hexyne, 5,5-dimethyl--1-hexene with acetylene gas in the presence of a palladium catalyst, or the reaction of 1-Hexyne, 5,5-dimethyl--1-pentene with acetylene gas in the presence of a palladium catalyst. The yield of 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- varies depending on the method used, with the highest yield achieved through the reaction of 1-Hexyne, 5,5-dimethyl--1-hexene with acetylene gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-Hexyne, 1-Hexyne, 5,5-dimethyl-- has been used in various scientific research applications, including as a ligand in organometallic chemistry, as a reactant in organic synthesis, and as a probe in biological studies. It has been shown to react with transition metal complexes to form stable organometallic compounds, which have potential applications in catalysis and material science. In addition, 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- has been used as a reactant in the synthesis of various organic compounds, including natural products and pharmaceuticals. It has also been used as a probe in biological studies to investigate the mechanism of action of various enzymes and proteins.
Propriétés
Numéro CAS |
108490-21-7 |
|---|---|
Nom du produit |
1-Hexyne, 5,5-dimethyl- |
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.2 g/mol |
Nom IUPAC |
5,5-dimethylhex-1-yne |
InChI |
InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h1H,6-7H2,2-4H3 |
Clé InChI |
POTVXOWIFWCTAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC#C |
SMILES canonique |
CC(C)(C)CCC#C |
Synonymes |
1-Hexyne, 5,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
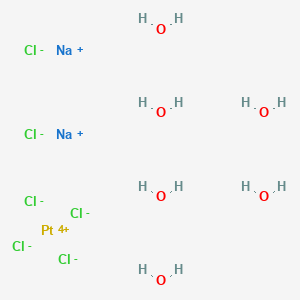
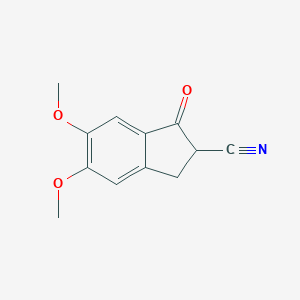
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
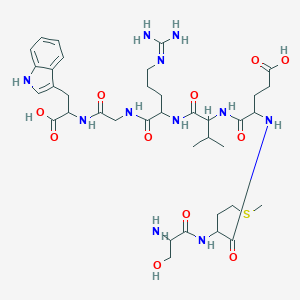
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
